molecular formula C15H19N5OS B2416876 2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide CAS No. 878702-05-7

2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2416876
CAS No.: 878702-05-7
M. Wt: 317.41
InChI Key: LVRSMJRXKKXGEG-UHFFFAOYSA-N
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Description

2-({1-[4-(Propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound featuring a tetrazole ring system linked to an acetamide group via a sulfanyl bridge. The molecular formula is C15H19N5OS and it has an average molecular weight of 325.41 g/mol. Tetrazoles are a major class of heterocyclic compounds that are highly valued in medicinal chemistry and drug design due to their isosteric properties with carboxylic acid and amide moieties, as well as their metabolic stability and other beneficial physicochemical properties . Compounds containing this core structure are frequently investigated as key intermediates in the synthesis of potential pharmaceuticals and biologically active molecules . The specific research applications for this reagent are derived from its molecular structure. The tetrazole moiety is a common pharmacophore found in various therapeutic agents, and its incorporation into molecules can mimic carboxyl groups, potentially leading to novel enzyme inhibitors . The presence of the sulfanyl-acetamide chain (-S-CH2-C(=O)-NH-CH2-CH=CH2) offers a versatile handle for further chemical modification, particularly through the terminal alkene (prop-2-en-1-yl) group, which can participate in reactions such as Michael additions or radical polymerizations. This makes the compound a valuable building block in combinatorial chemistry and the development of compound libraries for high-throughput screening. Researchers may explore its utility in areas including but not limited to the development of new small-molecule therapeutics, agrochemicals, and as a ligand in coordination chemistry. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-4-9-16-14(21)10-22-15-17-18-19-20(15)13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRSMJRXKKXGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 278.33016 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its structural components, which include a tetrazole ring and a sulfanyl group. These groups are known to interact with various biological targets, influencing several pathways:

  • Antimicrobial Activity : The tetrazole moiety has been associated with antimicrobial properties. Compounds containing tetrazole rings have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antitumor Activity : Preliminary studies indicate that similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for anticancer applications. The presence of substituents such as propan-2-yl phenyl enhances these effects by increasing lipophilicity and facilitating cell membrane penetration .
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been noted, with specific derivatives demonstrating lower IC50 values against human cancer cell lines compared to standard chemotherapeutics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEfficacy against MRSA and other bacterial strains
AntitumorCytotoxic effects observed in multiple cancer cell lines
Apoptosis InductionInduces programmed cell death in sensitive cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of tetrazole compounds demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound was effective at low concentrations, indicating its potential utility in developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. This suggests that further development could lead to promising new treatments for resistant cancer types .

Scientific Research Applications

Anticholinesterase Activity

Research has indicated that tetrazole derivatives can exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study evaluated various tetrazole derivatives, including those similar to 2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide, for their ability to inhibit acetylcholinesterase (AChE). The results demonstrated that certain substitutions on the phenyl ring could enhance the inhibitory effects on AChE, suggesting potential therapeutic applications in cognitive disorders .

Anticancer Potential

Tetrazole-containing compounds have been investigated for their anticancer properties. In a series of studies, derivatives were synthesized and tested against various cancer cell lines. The presence of the tetrazole ring was found to be essential for the observed cytotoxicity. For instance, compounds with specific substitutions showed promising activity against human cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

A comprehensive study synthesized multiple tetrazole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated significant inhibition of AChE, with inhibition percentages reaching up to 29.56% at specific concentrations. This study underscores the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Anticancer Activity Assessment

In another research effort, several tetrazole-based compounds were screened for anticancer activity against human lung adenocarcinoma cells (A549). The study revealed that specific derivatives exhibited strong selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Table: Summary of Biological Activities

CompoundActivity TypeCell Line/TargetInhibition Percentage/IC50Reference
Compound 2AnticholinesteraseAChE29.56% at 1 mM
Compound XAnticancerA549 (Lung Cancer)IC50 = 23.30 μM
Compound YAnticancerVarious Cancer Cell LinesIC50 < 30 μM

Q & A

Q. Basic Research Focus

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with IC₅₀ calculations .
  • Anti-Exudative Activity : Rat models (e.g., formalin-induced edema) assess inhibition of inflammation via plethysmometry .

Advanced Consideration
Conflicting data (e.g., high in vitro activity vs. low in vivo efficacy) may arise from poor bioavailability or metabolic instability. Solutions include:

  • ADME Profiling : Microsomal stability assays (e.g., t₁/₂ in liver microsomes).
  • SAR Studies : Modifying the allyl or tetrazole substituents to enhance solubility (e.g., introducing polar groups) .

How do substituents on the tetrazole and acetamide moieties influence biological activity?

Q. Advanced Research Focus

  • Tetrazole Modifications : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antiproliferative activity by 2–3-fold compared to alkyl substituents (e.g., isopropyl) .
  • Acetamide Linker : Replacing the sulfanyl group with methylene reduces activity, indicating sulfur’s role in H-bonding or redox modulation .
  • Allyl Group : The prop-2-en-1-yl group improves membrane permeability, as shown in Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s) .

Q. Advanced Research Focus

  • LC-MS/MS : Identifies intermediates (e.g., azide precursors in cycloadditions) and quantifies impurities (e.g., unreacted starting materials).
  • Isolation of Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) isolates side products like dimerized tetrazoles or oxidized sulfanyl groups .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-tetrazole) tracks nitrogen migration in cyclization steps .

How can computational tools aid in optimizing the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates binding to targets (e.g., COX-2 for anti-inflammatory activity) and predicts binding free energies (ΔG ~ -8.5 kcal/mol) .
  • QSAR Models : Correlates substituent electronegativity with logD (e.g., ClogP = 3.5–4.5 for optimal blood-brain barrier penetration) .
  • Docking Studies : Validates interactions with catalytic residues (e.g., hydrogen bonding with Ser530 in COX-2) .

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